N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H16N4O6S2 and its molecular weight is 472.49. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitubercular Applications
Compounds with benzothiazole and thiadiazole moieties have been explored for their promising antibacterial and antitubercular activities. For instance, derivatives of benzothiazole have demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, showcasing their potential as novel antibacterial agents (Palkar et al., 2017). Additionally, 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole have shown notable antitubercular activity, suggesting their application in combating tuberculosis (Samadhiya et al., 2013).
Anticancer Applications
Novel compounds derived from benzothiazole and thiadiazole frameworks have also been synthesized and evaluated for their cytotoxic effects against cancer cell lines. Such studies aim to discover potential EGFR inhibitors and compounds with selective cytotoxicity towards cancer cells while sparing normal cells (Zhang et al., 2017). This highlights the role of these compounds in the development of targeted cancer therapies.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S2/c25-17(21-7-11-1-3-13-15(5-11)29-9-27-13)8-31-20-24-23-19(32-20)22-18(26)12-2-4-14-16(6-12)30-10-28-14/h1-6H,7-10H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQBSWAJTRRGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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